2-(Ethoxymethyl)phenylZinc bromide
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Overview
Description
2-(Ethoxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C9H11BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethoxymethyl)phenylZinc bromide can be synthesized through the reaction of 2-(ethoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the presence of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as the purification of starting materials, the controlled addition of reagents, and the isolation of the final product through techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl ketones or aldehydes.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Ethoxymethyl)phenylZinc bromide has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)phenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with palladium or nickel catalysts. This process facilitates the formation of carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalysts used .
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the ethoxymethyl group.
2-MethoxyphenylZinc bromide: Contains a methoxy group instead of an ethoxymethyl group.
2-(Methylthio)phenylZinc bromide: Contains a methyl
Properties
Molecular Formula |
C9H11BrOZn |
---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);ethoxymethylbenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-10-8-9-6-4-3-5-7-9;;/h3-6H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GIJFFAMZGJGXPV-UHFFFAOYSA-M |
Canonical SMILES |
CCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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